molecular formula C14H13N3 B11770898 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine

Cat. No.: B11770898
M. Wt: 223.27 g/mol
InChI Key: MZCMJSZYTQPBEH-UHFFFAOYSA-N
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Description

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is a compound that features a benzimidazole moiety attached to a phenyl group through a methanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine typically involves the formation of the benzimidazole ring followed by the attachment of the phenylmethanamine group. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. For instance, using N,N-dimethylformamide and sulfur can yield the desired benzimidazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    (1H-Benzo[d]imidazol-2-yl)phenylmethanone: This compound is similar in structure but lacks the methanamine linker.

    Quinoxaline derivatives: These compounds share the benzimidazole core but have different substituents.

Uniqueness

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is unique due to its specific structure, which combines the benzimidazole ring with a phenylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C14H13N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17)

InChI Key

MZCMJSZYTQPBEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CN

Origin of Product

United States

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